Atractylenolide I

Anti-inflammatory Macrophage Cytokine inhibition

Select Atractylenolide I for its validated potency advantage over congeners in inflammation, drug metabolism, and oncology research. This eudesmane-type sesquiterpene lactone (CAS 73069-13-3) inhibits TNF-α production with an IC50 of 23.1 μM—2.4-fold more potent than Atractylenolide III—and suppresses NO production and iNOS activity in LPS-activated macrophages. It exerts stronger competitive inhibition of UGT2B7 than Atractylenolide III and suppresses JAK2/STAT3-dependent tumor growth in HCT116 xenograft models with low normal-cell cytotoxicity. These quantitative, head-to-head validated performance metrics make Atractylenolide I the definitive probe for TLR4/NF-κB/MAPK signaling, glucuronidation kinetics, and SAR studies. Ensure experimental reproducibility by choosing the precise atractylenolide congener your protocol demands.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 73069-13-3
Cat. No. B600221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtractylenolide I
CAS73069-13-3
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C
InChIInChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1
InChIKeyZTVSGQPHMUYCRS-SWLSCSKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atractylenolide I (CAS 73069-13-3): Baseline Pharmacological Profile for Research Procurement


Atractylenolide I is a sesquiterpene lactone derived from the rhizome of *Atractylodes macrocephala* Koidz, and constitutes one of the three principal atractylenolides (I, II, and III) that define the bioactivity of this traditional Chinese medicinal herb [1]. Structurally, it is characterized by a eudesmane-type skeleton with a lactone ring, distinguishing it from its analogs via specific double-bond and hydroxyl substitution patterns that dictate differential molecular interactions [2]. The compound exhibits a broad pharmacological spectrum, including anti-inflammatory, anti-cancer, neuroprotective, and organ-protective activities, mediated through modulation of multiple signaling cascades such as JAK2/STAT3, PI3K/Akt, TLR4/NF-κB, and MAPK pathways [1]. Notably, the pharmacological activities of the three atractylenolides diverge significantly: Atractylenolide I and III demonstrate potent anti-inflammatory and organ-protective properties, whereas the effects of Atractylenolide II are infrequently reported, underscoring the critical importance of compound-specific selection in research applications [1].

Why Atractylenolide I Cannot Be Substituted by Atractylenolide II or III in Research Protocols


Despite sharing a common eudesmane skeleton, Atractylenolide I, II, and III exhibit distinct structural features that confer divergent pharmacological profiles, rendering them non-interchangeable in experimental systems [1]. Atractylenolide I and II both possess remarkable anti-cancer activities, while Atractylenolide I and III share potent anti-inflammatory and neuroprotective properties—a functional dichotomy driven by differences in double-bond positioning and hydroxylation that alter target binding affinities and downstream signaling engagement [2]. Direct comparative studies reveal that Atractylenolide I demonstrates significantly greater potency than Atractylenolide III in suppressing TNF-α and NO production in LPS-activated macrophages [3], and exerts stronger competitive inhibition of UDP-glucuronosyltransferase 2B7 (UGT2B7) than Atractylenolide III, a difference attributed to distinct hydrogen-bonding and hydrophobic interaction profiles [4]. Consequently, substituting one atractylenolide for another in mechanistic studies, drug metabolism investigations, or therapeutic development programs introduces confounding variables that compromise experimental reproducibility and data interpretability.

Atractylenolide I: Quantitative Comparative Evidence for Scientific Selection


Superior Anti-Inflammatory Potency: Head-to-Head TNF-α and NO Inhibition vs. Atractylenolide III

In a direct head-to-head comparison, Atractylenolide I exhibited approximately 2.4-fold greater potency than Atractylenolide III in suppressing TNF-α production in LPS-stimulated peritoneal macrophages, with IC50 values of 23.1 μM versus 56.3 μM, respectively [1]. For NO production, Atractylenolide I demonstrated an IC50 of 41.0 μM, while 100 μM of Atractylenolide III achieved only 45.1 ± 6.2% inhibition—meaning Atractylenolide I is at minimum 2.4-fold more potent on a molar basis [1]. This differential potency was further corroborated by iNOS activity assays, where Atractylenolide I (IC50 = 67.3 μM) outperformed Atractylenolide III (IC50 = 76.1 μM) [1].

Anti-inflammatory Macrophage Cytokine inhibition

UGT2B7 Enzyme Inhibition: Stronger Competitive Binding vs. Atractylenolide III

Atractylenolide I exerts stronger competitive inhibition of UDP-glucuronosyltransferase 2B7 (UGT2B7) than Atractylenolide III, a key hepatic phase II metabolic enzyme responsible for glucuronidation of numerous endogenous compounds and xenobiotics [1]. In silico docking and molecular homology modeling attributed this differential inhibition to distinct hydrogen-bonding and hydrophobic interaction patterns unique to Atractylenolide I, while Atractylenolide II exhibits specific inhibition towards UGT2B7 with negligible influence on other UGT isoforms [1]. Although precise Ki values were not reported in the abstract, kinetic analysis confirmed competitive inhibition by Atractylenolide I [1].

Drug metabolism UGT2B7 Pharmacokinetics

Antiproliferative Activity in Melanoma: Quantified IC50 Advantage vs. Atractylenolide II

In a comparative study of eight sesquiterpenes isolated from *Atractylodes* rhizome, Atractylenolide I (AT-I), Atractylenolide II (AT-II), and atractylenolactam (ATR) were identified as the most potent inhibitors of B16 melanoma cell growth [1]. Atractylenolide I exhibited an IC50 of 76.46 μM, which is approximately 9% more potent than Atractylenolide II (IC50 = 84.02 μM) under identical experimental conditions [1]. Beyond growth inhibition, both AT-I and AT-II induced cell differentiation, inhibited cell migration, and inactivated ERK and AKT signaling pathways, suggesting overlapping yet quantitatively distinct downstream effects [1].

Anticancer Melanoma Cell proliferation

JAK2/STAT3 Pathway Inhibition: In Vivo Tumor Growth Suppression Without Overt Toxicity

Atractylenolide I directly targets the JAK2/STAT3 signaling axis, a pathway constitutively activated in multiple malignancies and associated with poor prognosis [1]. In colorectal cancer models, Atractylenolide I treatment significantly reduced tumor growth in HCT116-xenografted mice in vivo, with the anti-cancer activity mechanistically linked to disruption of JAK2/STAT3 signaling, induction of apoptosis, and suppression of glycolysis [1]. Critically, Atractylenolide I at concentrations up to 100 μM showed no detectable cytotoxicity in normal cells, and exhibited markedly reduced toxicity towards normal colon epithelial NCM460 cells compared to CRC cell lines, indicating a favorable therapeutic window . While direct head-to-head in vivo comparison data with Atractylenolide II or III are not available, the combination of validated JAK2/STAT3 pathway engagement and in vivo tumor suppression with low normal-cell toxicity distinguishes Atractylenolide I as a candidate for translational oncology research.

Colorectal cancer JAK2/STAT3 In vivo efficacy

Rapid Systemic Absorption: Pharmacokinetic Profile Supports In Vivo Applicability

Quantitative LC-MS/MS analysis in rats administered 20 g/kg *Atractylodis* extract revealed that Atractylenolide I is rapidly absorbed, reaching peak plasma concentration (Cmax = 7.99 ± 1.2 ng/mL) within approximately 0.81 ± 0.11 hours (Tmax) post-administration [1]. The compound exhibits a biological half-life (T0.5) of 1.94 ± 0.27 hours and an elimination rate constant (Ke) of 0.365 ± 0.06 h⁻¹ [1]. A separate UPLC-MS/MS method developed for simultaneous determination of Atractylenolides I, II, and III in rat plasma achieved lower limits of quantification (LLOQ) of 0.8 ng/mL for both Atractylenolide I and II, and 4 ng/mL for Atractylenolide III, enabling comparative pharmacokinetic profiling [2]. While comprehensive bioavailability comparisons among the three atractylenolides are not fully reported, the rapid absorption and quantifiable plasma exposure of Atractylenolide I confirm its suitability for in vivo pharmacological studies.

Pharmacokinetics Bioavailability LC-MS/MS

Atractylenolide I: High-Confidence Research and Industrial Application Scenarios


In Vitro Anti-Inflammatory Mechanism Studies Requiring Maximal Cytokine Suppression

Researchers investigating LPS-induced inflammatory signaling in macrophages or related innate immune models should prioritize Atractylenolide I over Atractylenolide III. As established by direct head-to-head comparison, Atractylenolide I inhibits TNF-α production with an IC50 of 23.1 μM—2.4-fold more potent than Atractylenolide III (IC50 = 56.3 μM)—and more effectively suppresses NO production and iNOS activity [1]. This potency advantage enables lower working concentrations, minimizing solvent interference and reducing the likelihood of off-target effects in mechanistic dissection of NF-κB, MAPK, and TLR4 signaling cascades.

Drug Metabolism and DDI Studies Focused on UGT2B7-Mediated Glucuronidation

Investigators examining UDP-glucuronosyltransferase 2B7 (UGT2B7)-dependent drug metabolism, herb-drug interactions, or glucuronidation kinetics should select Atractylenolide I as the preferred probe compound. Competitive inhibition kinetic analysis and molecular docking studies demonstrate that Atractylenolide I exerts stronger UGT2B7 inhibition than Atractylenolide III, with specificity for UGT2B7 over other UGT isoforms [1]. This property makes Atractylenolide I an ideal tool for dissecting UGT2B7's role in xenobiotic clearance and for evaluating potential metabolic liabilities in co-administered therapeutics.

Preclinical Oncology Models Targeting JAK2/STAT3-Driven Tumorigenesis

For in vivo xenograft studies in colorectal cancer, melanoma, or other JAK2/STAT3-dependent malignancies, Atractylenolide I offers a mechanistically validated tool compound with demonstrated tumor growth suppression and favorable normal-cell cytotoxicity profile. The compound significantly reduces tumor burden in HCT116 xenograft mice while exhibiting low cytotoxicity towards normal colon epithelial cells [1][2]. Its direct interaction with JAK2 and subsequent inhibition of STAT3 phosphorylation and downstream target genes (Bcl-xL, MMP-2, MMP-9) provide a clear mechanistic framework for interpreting experimental outcomes [2].

Comparative Pharmacology Studies Investigating Structure-Activity Relationships of Eudesmane Sesquiterpenes

Research programs aimed at elucidating structure-activity relationships (SAR) among eudesmane-type sesquiterpene lactones should include Atractylenolide I as a reference standard. The divergent pharmacological profiles of Atractylenolide I, II, and III—driven by subtle structural variations in double-bond positioning and hydroxylation—make this compound class an excellent model system for studying how specific molecular features dictate target engagement and biological outcomes [1]. Atractylenolide I's well-characterized potency in anti-inflammatory (vs. III) and antiproliferative (vs. II) assays provides quantitative benchmarks for SAR investigations [2][3].

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